molecular formula C31H33N3O6S B12417689 Zafirlukast m-Tolyl Isomer-d7

Zafirlukast m-Tolyl Isomer-d7

Cat. No.: B12417689
M. Wt: 582.7 g/mol
InChI Key: CXQBGQANHHFUKA-QRAXOWDBSA-N
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Description

Zafirlukast m-Tolyl Isomer-d7 is a deuterium-labeled analog of Zafirlukast, a leukotriene receptor antagonist used primarily for the prophylaxis and chronic treatment of asthma. The compound has a molecular formula of C31H26D7N3O6S and a molecular weight of 582.72 . It is used in proteomics research and other scientific studies .

Chemical Reactions Analysis

Zafirlukast m-Tolyl Isomer-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions involving nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate

InChI

InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,6D,7D,10D,15D

InChI Key

CXQBGQANHHFUKA-QRAXOWDBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Origin of Product

United States

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